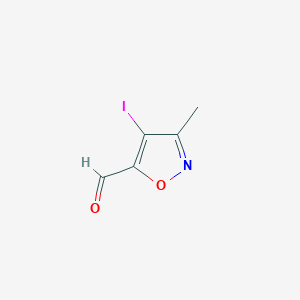

4-Iodo-3-methylisoxazole-5-carbaldehyde

説明

Significance of Isoxazole (B147169) Core Structures in Chemical Research

Isoxazoles as Heterocyclic Scaffolds in Advanced Synthesis

Isoxazoles are recognized as crucial pharmacophores and versatile building blocks in the design of new chemical entities. nih.govresearchgate.net Their unique electronic and structural features allow for a range of molecular interactions, which has led to their incorporation into a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgbohrium.com The inclusion of the isoxazole moiety can enhance a molecule's efficacy, improve its pharmacokinetic profile, and reduce toxicity. researchgate.netbohrium.comdaneshyari.com

The stability of the isoxazole ring permits extensive functionalization of its substituents, while the inherent weakness of the N-O bond provides a site for controlled ring-cleavage reactions under specific reductive or basic conditions. researchgate.net This duality makes isoxazoles valuable as "masked" forms of other difunctional compounds like 1,3-dicarbonyls or γ-amino alcohols, further expanding their synthetic utility. researchgate.net

Role of Halogenated Heterocycles in Synthetic Transformations

Halogenated heterocycles are indispensable tools in modern organic synthesis, primarily due to their ability to participate in transition metal-catalyzed cross-coupling reactions. acs.orgthieme-connect.de These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, making iodo-substituted heterocycles particularly reactive and synthetically useful. acs.org

The strategic placement of halogen atoms on a heterocyclic ring allows for sequential and site-selective functionalization, providing a divergent pathway to complex, polysubstituted molecules. acs.orgresearchgate.net The regioselectivity of these coupling reactions is governed by a combination of factors, including the carbon-halogen bond dissociation energy and electronic effects within the heterocyclic ring. acs.orgacs.org This controlled reactivity is crucial for building molecular libraries for drug discovery and materials science. acs.org

Overview of the Chemical Compound's Unique Structural Features

4-Iodo-3-methylisoxazole-5-carbaldehyde is a bespoke chemical entity whose synthetic utility is derived from the specific arrangement and interplay of its functional groups on the isoxazole core.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄INO₂ |

| Molecular Weight | 236.99 g/mol |

| InChI Key | ZFEZFQYTKQZHGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=C1I)C=O |

Data sourced from PubChem. uni.lu

Dual Functionality: Iodination and Aldehyde Moieties

The primary value of this compound lies in its dual functionality. The presence of both an iodo group and an aldehyde group provides two distinct and orthogonal reactive centers.

The Iodo Group: Positioned at the C4 position, the iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. google.com This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents at this position, enabling the synthesis of diverse isoxazole derivatives.

The Aldehyde Group: The carbaldehyde at the C5 position is a versatile functional group that can undergo a plethora of chemical transformations. These include condensation reactions with amines to form imines, reductive amination to yield secondary amines, Wittig reactions to form alkenes, and various nucleophilic addition reactions. google.com

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, making it a powerful building block for constructing more complex structures. google.com

Table 2: Synthetic Transformations of Functional Groups

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Iodo | C4 | Suzuki, Heck, Sonogashira, Stille, and other cross-coupling reactions. |

| Aldehyde | C5 | Condensation, Reductive Amination, Wittig Reaction, Grignard Addition, Oxidation, Reduction. |

Positional Isomerism and Reactivity Implications

The specific substitution pattern of this compound is critical to its reactivity. The electronic properties of the isoxazole ring are influenced by the nature and position of its substituents. researchgate.net An electron-withdrawing group, such as a carbaldehyde, at the C5 position can influence the polarity of the adjacent C4-C5 bond. researchgate.net

The placement of the bulky iodine atom at C4 and the aldehyde at C5, adjacent to the ring oxygen, creates a unique steric and electronic environment. This arrangement dictates the accessibility of each reactive site and can influence the regioselectivity of subsequent reactions. For instance, in structure-activity relationship (SAR) studies of other trisubstituted isoxazoles, the specific positioning of functional groups at the C4 and C5 positions has been shown to be crucial for biological activity and receptor binding. acs.orgnih.gov Therefore, the isomeric arrangement in this compound is not arbitrary but is key to its designed function as a synthetic intermediate.

Current Research Landscape and Gaps Pertaining to this compound

Despite its clear synthetic potential, this compound is a relatively new entrant into the catalog of organic building blocks. A key piece of literature, a patent for its synthesis, notes that at the time of its filing, no literature reports on the synthesis of this specific compound were available. google.com This highlights a significant gap in the chemical literature.

The patent describes a multi-step synthesis, starting from acetone (B3395972) oxime and 2,2-diethoxy ethyl acetate, to produce the target compound. google.com This established methodology fills the immediate gap of its preparation and makes the compound accessible for broader research. However, the landscape of its application remains largely unexplored. While the synthesis of related analogs such as 4-iodo-3-methylisoxazole-5-carboxylic acid and 4-iodo-3-methylisoxazole-5-methanol is documented, the carbaldehyde derivative's reactivity and utility have not been extensively studied. google.com

The primary research gap, therefore, is the systematic investigation of the scope and limitations of this compound in organic synthesis. Future research will likely focus on:

Exploring its utility in a wide range of cross-coupling and condensation reactions.

Synthesizing libraries of novel isoxazole derivatives for screening in medicinal chemistry and materials science.

Developing more efficient or alternative synthetic routes to the compound.

As a novel and versatile intermediate, this compound represents an open field for chemical innovation, with its full potential yet to be realized. google.com

Structure

2D Structure

3D Structure

特性

分子式 |

C5H4INO2 |

|---|---|

分子量 |

237.00 g/mol |

IUPAC名 |

4-iodo-3-methyl-1,2-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C5H4INO2/c1-3-5(6)4(2-8)9-7-3/h2H,1H3 |

InChIキー |

ZFEZFQYTKQZHGJ-UHFFFAOYSA-N |

正規SMILES |

CC1=NOC(=C1I)C=O |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Pathways to 4 Iodo 3 Methylisoxazole 5 Carbaldehyde

De Novo Synthesis Approaches

The de novo synthesis of 4-Iodo-3-methylisoxazole-5-carbaldehyde is characterized by the systematic construction of the isoxazole (B147169) ring from non-cyclic precursors, followed by targeted functionalization. This method ensures high purity and structural accuracy in the final product.

Multi-Step Conversions from Acyclic Precursors

A prominent and efficient pathway involves a three-step sequence starting with simple acyclic compounds. google.com This route includes the initial formation of a dihydroisoxazole (B8533529) ring, its subsequent aromatization to an isoxazole intermediate, and a final, highly selective iodination to yield the target molecule. google.com

The synthesis commences with a condensation reaction between acetone (B3395972) oxime and 2,2-diethoxy ethyl acetate. google.com This initial step constructs the foundational heterocyclic structure, resulting in the formation of a dihydroisoxazole precursor, specifically 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-alcohol. google.com The reaction's efficiency is optimized when the molar ratio of 2,2-diethoxyacetic acid ethyl ester to acetone oxime is maintained between 1:1.8 and 1:2.0. google.com

Table 1: Condensation Reaction Details

| Reactant A | Reactant B | Product |

|---|

Following the creation of the dihydroisoxazole precursor, the next crucial stage is aromatization. The intermediate, 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-alcohol, is treated with methanesulfonyl chloride. google.com This reagent facilitates an acylation reaction followed by elimination, which removes the hydroxyl group and a hydrogen atom to form a double bond, thereby converting the dihydroisoxazole ring into a stable, aromatic isoxazole system. google.com The product of this step is 5-(diethoxymethyl)-3-methylisoxazole (B13912869). google.com

Table 2: Aromatization Reaction Details

| Reactant | Reagent | Product |

|---|

The final stage of the synthesis is the introduction of an iodine atom at a specific position on the isoxazole ring. This site-selective iodination is a critical step that imparts the desired functionality to the molecule. The process is designed to target the C4 position of the isoxazole ring, which is activated for electrophilic substitution.

The iodination of the 5-(diethoxymethyl)-3-methylisoxazole intermediate is effectively achieved using N-Iodosuccinimide (NIS) as the iodine source. google.com The reaction is typically carried out in an acetonitrile (B52724) solvent. google.com During this process, the diethoxymethyl group is also hydrolyzed to the final carbaldehyde function, likely facilitated by the acidic conditions used. google.com This one-pot iodination and deprotection step efficiently produces the final compound, this compound. google.com

Table 3: Iodination Reaction Details

| Reactant | Reagent | Solvent | Product |

|---|

To enhance the efficiency of the iodination process, a catalytic amount of a strong acid is often employed. Trifluoroacetic acid (TFA) is a particularly effective catalyst for iodinations involving N-Iodosuccinimide. nih.govorganic-chemistry.org The addition of catalytic TFA activates the NIS, making it a more potent electrophile. The mechanism is believed to involve the in situ formation of a highly reactive species, iodine trifluoroacetate, which then carries out the electrophilic iodination of the isoxazole ring. This catalytic approach allows the reaction to proceed rapidly and under mild conditions, often at room temperature, leading to excellent yields of the iodinated product.

Site-Selective Iodination of Isoxazole Rings

Cycloaddition-Based Syntheses of Isoxazole Derivatives

Cycloaddition reactions offer a direct and efficient route to the isoxazole core. Among these, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a versatile and widely employed method for constructing the isoxazole ring.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes/Alkynes

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles like isoxazoles. researchgate.netresearchgate.net This reaction involves the concertedly cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, such as an alkene or alkyne. researchgate.netresearchgate.net The reaction of nitrile oxides with alkynes leads to the formation of isoxazoles. rsc.org A thermally promoted cycloaddition between alkynyliodides and nitrile oxides has been shown to produce 4-iodoisoxazoles with excellent regioselectivity and a broad substrate scope. organic-chemistry.orgthieme-connect.com This method avoids the need for traditional halogenation steps by incorporating the iodine atom during the cycloaddition process. organic-chemistry.org Microwave heating has been utilized to optimize reaction conditions, leading to high yields in a short amount of time. organic-chemistry.org

A key aspect of the 1,3-dipolar cycloaddition is regioselectivity, which dictates the orientation of the dipole and dipolarophile in the resulting cycloadduct. In the synthesis of 4-iodoisoxazoles via the cycloaddition of nitrile oxides and alkynyliodides, the reaction proceeds with complete regioselectivity. organic-chemistry.orgthieme-connect.comrsc.org This high degree of control over the arrangement of substituents on the isoxazole ring is a significant advantage of this synthetic strategy. organic-chemistry.org The observed regioselectivity can often be explained by considering the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is dominant. nih.gov

Nitrile oxides are often generated in situ due to their high reactivity and tendency to dimerize. rsc.orgresearchgate.net A variety of precursors and methods have been developed for their generation under mild conditions. acs.org Common precursors include:

Aldoximes: Oxidation of aldoximes using reagents like hypervalent iodine compounds (e.g., (diacetoxyiodo)benzene), chloramine-T, or tert-butyl hypochlorite (B82951) can generate nitrile oxides. rsc.orgrsc.orgresearchgate.net

Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides is a classic and frequently used method for preparing nitrile oxides. researchgate.netresearchgate.net

Primary Nitroalkanes: Dehydration of primary nitro compounds using reagents such as phenyl isocyanate can also yield nitrile oxides. researchgate.net

O-Silylated Hydroxamic Acids: These stable, crystalline precursors can be converted to nitrile oxides in a single step under mild conditions using triflic anhydride (B1165640) and a base. acs.org

Electrophilic Cyclization of Acetylenic Oximes to 4-Iodoisoxazoles

An alternative and powerful strategy for the synthesis of highly substituted isoxazoles, including 4-iodoisoxazoles, is the electrophilic cyclization of acetylenic oximes. organic-chemistry.orgnih.gov This method involves the cyclization of functionally substituted 2-alkyn-1-one O-methyl oximes under mild conditions in the presence of an electrophile. organic-chemistry.orgnih.gov This approach provides a very efficient route to 4-iodoisoxazoles, which can then be further functionalized. organic-chemistry.orgnih.gov

Influence of Electrophiles (e.g., Iodine Monochloride)

The choice of electrophile is critical in this cyclization reaction. Iodine monochloride (ICl) has been identified as a particularly effective electrophile for the synthesis of 4-iodoisoxazoles from 2-alkyn-1-one O-methyl oximes, outperforming other iodine sources like molecular iodine (I₂) in terms of reaction speed and yield. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the starting materials. organic-chemistry.orgnih.gov The resulting 4-iodoisoxazoles are valuable intermediates that can undergo various palladium-catalyzed cross-coupling reactions to introduce further diversity into the molecular structure. organic-chemistry.orgnih.gov

Derivatization from Related Isoxazole Analogs

One of the primary strategies for synthesizing this compound involves the chemical modification of closely related isoxazole compounds. This approach leverages readily available starting materials and established chemical transformations to achieve the desired aldehyde functionality at the C-5 position of the isoxazole ring.

The introduction of the carbaldehyde group at the C-5 position of the 4-iodo-3-methylisoxazole scaffold is a key synthetic step. This can be accomplished through either the oxidation of a C-5 alcohol or the reduction of a C-5 carboxylic acid derivative.

The synthesis of this compound can be achieved through the oxidation of its corresponding primary alcohol, 4-iodo-3-methylisoxazole-5-methanol. While the synthesis of this alcohol precursor has been documented, literature specifically detailing its oxidation to the target aldehyde is not extensively reported. google.com However, this transformation is a fundamental process in organic chemistry, and several standard oxidation reagents can be employed to effectively convert a primary alcohol to an aldehyde. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Common reagents for this type of selective oxidation include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine)

The general reaction scheme involves treating the alcohol with the chosen oxidant in a suitable solvent, typically an anhydrous chlorinated solvent like dichloromethane (B109758) (DCM), at controlled temperatures.

Table 1: Common Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Mild and selective, but chromium-based. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature | Metal-free, mild conditions, short reaction times. |

An alternative pathway to this compound is the partial reduction of a 4-iodo-3-methylisoxazole-5-carboxylic acid derivative. The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. Therefore, the carboxylic acid is typically converted to a more reactive derivative, such as an ester, acid chloride, or Weinreb amide, which can be more selectively reduced. The synthesis of 4-iodo-3-methylisoxazole-5-carboxylic acid has been reported. google.com

Common reduction strategies include:

Reduction of Acid Chlorides: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) in a Rosenmund-type reduction.

Reduction of Esters: Esters, such as the methyl or ethyl ester of 4-iodo-3-methylisoxazole-5-carboxylic acid, can be reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). Careful control of stoichiometry and temperature is essential to prevent reduction to the alcohol.

Reduction of Weinreb Amides: Conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) provides a stable intermediate that, upon reaction with organometallic reagents or hydrides like lithium aluminum hydride (LiAlH₄), furnishes the aldehyde without over-reduction.

Table 2: Methods for Reduction of Carboxylic Acid Derivatives to Aldehydes

| Carboxylic Acid Derivative | Reagent(s) | Typical Conditions | Advantage |

|---|---|---|---|

| Acid Chloride | LiAl(OtBu)₃ | Anhydrous THF, low temperature | Mild and selective reduction. |

| Ester | DIBAL-H | Anhydrous toluene (B28343) or DCM, -78 °C | Widely used and effective method. |

Functional Group Interconversions at the C-5 Position

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. bohrium.com This involves the use of safer solvents, energy-efficient methods, and waste reduction. bohrium.comnih.gov

Traditional organic syntheses often rely on volatile and toxic organic solvents. mdpi.com Green alternatives focus on minimizing or eliminating their use.

Solvent-Free Synthesis (Mechanochemistry): Ball-milling has emerged as a scalable, solvent-free technique for synthesizing 3,5-disubstituted isoxazoles. nih.govrsc.org This mechanochemical approach involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, sometimes using a recyclable Cu/Al₂O₃ nanocomposite catalyst. nih.govrsc.org These reactions can proceed in moderate to excellent yields without the need for a solvent, simplifying work-up and purification. nih.govresearchgate.net

Environmentally Benign Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.comsemnan.ac.ir The synthesis of isoxazole derivatives has been successfully carried out in aqueous media, sometimes facilitated by catalysts like polyethylene (B3416737) glycol (PEG-400). bohrium.com Other green approaches utilize agro-waste extracts, such as the water extract of orange fruit peel ash (WEOFPA) in glycerol, as an efficient and eco-friendly catalytic medium for isoxazole synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) is a powerful tool that aligns with green chemistry principles by offering rapid, energy-efficient heating. nih.govtandfonline.com This technique has been widely applied to the synthesis of isoxazoles, often resulting in significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnveo.orgzenodo.org

For instance, the reaction of chalcones with hydroxylamine (B1172632) hydrochloride to form isoxazoles, which takes 6-8 hours with conventional heating to yield 58-69%, can be completed in 6-10 minutes with yields of 67-82% under microwave irradiation. researchgate.net Microwave technology can be applied to various isoxazole synthesis strategies, including one-pot, multi-component reactions, which further enhances efficiency and reduces waste. organic-chemistry.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 6 - 8 hours | 6 - 10 minutes | researchgate.net |

| Yield | 58 - 69% | 67 - 82% | researchgate.net |

| Reaction Time | 5 - 18 hours | 2 - 3 minutes | tandfonline.com |

| Yield | 50 - 60% | 90 - 96% | tandfonline.com |

The use of microwave irradiation not only accelerates reactions but can also minimize the formation of byproducts, making it a highly attractive method for the sustainable synthesis of isoxazole derivatives. organic-chemistry.org

Catalyst Selection for Sustainable Transformations

The development of synthetic routes to complex molecules like this compound is increasingly governed by the principles of green and sustainable chemistry. A critical aspect of this approach is the selection of catalysts that not only enhance reaction efficiency but also minimize environmental impact. The traditional synthesis of this compound involves steps such as condensation, acylation, and iodination, which can be optimized through strategic catalyst selection to improve sustainability. google.com The focus is on replacing stoichiometric reagents with catalytic alternatives, utilizing catalysts that are abundant and non-toxic, and employing systems that allow for easy separation and reuse.

Sustainable catalytic methodologies are being explored for the synthesis of isoxazole derivatives, which can be adapted for the production of this compound. These include the use of heterogeneous catalysts, organocatalysts, and catalysts based on earth-abundant metals. For instance, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO4/SiO2) and Amberlyst 15 are heterogeneous catalysts that have been successfully used in the formation of nitrile oxides for subsequent cycloaddition reactions to form isoxazoles. organic-chemistry.org The key advantage of these solid-supported catalysts is their ease of recovery and reusability, which simplifies product purification and reduces waste. organic-chemistry.org

In the context of the specific synthetic steps for this compound, sustainable catalyst selection can be envisioned at various stages. For the iodination step, which traditionally uses N-iodosuccinimide, google.com the development of catalytic methods is a key area of interest. While direct catalytic iodination of the 5-(diethoxymethyl)-3-methylisoxazole precursor is not widely reported, analogous halogenations of heterocyclic compounds are moving towards more sustainable systems. This includes the use of reusable halogenating agents or electrocatalytic methods that avoid stoichiometric waste.

Furthermore, metal-free catalysis offers a promising avenue for the sustainable synthesis of isoxazoles. nih.gov Organocatalysts, such as 2-aminopyridine, have been employed for the three-component synthesis of isoxazol-5(4H)-ones in aqueous media, highlighting the potential for eliminating transition metal contaminants from the final product. researchgate.net Another example is the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst for the synthesis of isoxazoles under sustainable conditions. organic-chemistry.orgnih.gov The application of such metal-free catalytic systems to the synthesis of this compound could significantly enhance its green credentials.

The following table summarizes various catalytic systems that have been reported for the synthesis of isoxazole derivatives and could be considered for the sustainable transformation towards this compound.

The choice of catalyst is also closely linked to the reaction medium. Sustainable transformations prioritize the use of green solvents such as water, ethanol, or solvent-free conditions. nih.govmdpi.com Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, often in the absence of traditional catalysts or with reduced catalyst loading. mdpi.comrsc.org The integration of these sustainable practices with advanced catalytic systems is paramount for the future production of this compound.

Research into the direct catalytic functionalization of the isoxazole ring is also a promising area for sustainable synthesis. A direct C-H iodination at the 4-position of a pre-formed 3-methylisoxazole-5-carbaldehyde (B1311862) derivative, using a recyclable catalyst and a green iodine source, would represent a significant improvement over existing multi-step methods. While specific catalysts for this transformation on this particular substrate are not yet established, the principles of transition-metal-catalyzed C-H activation are being broadly applied across heterocyclic chemistry and offer a future direction for research.

The following table details research findings on sustainable catalyst selection for transformations relevant to the synthesis of isoxazole derivatives.

Chemical Reactivity and Functional Group Transformations of 4 Iodo 3 Methylisoxazole 5 Carbaldehyde

Reactivity at the C-4 Iodine Moiety

The presence of an iodine atom at the C-4 position of the isoxazole (B147169) ring provides a key site for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent metal catalysts, most notably palladium(0) complexes. This reactivity is the cornerstone for building molecular complexity by introducing a wide array of substituents onto the isoxazole core.

Palladium-catalyzed reactions are the most significant and widely used methods for the functionalization of 4-iodoisoxazoles. These reactions facilitate the construction of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(alkenyl) bonds, providing access to a diverse range of substituted isoxazole derivatives.

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.gov For 4-iodoisoxazole (B1321973) derivatives, this reaction provides a direct route to 4-aryl-isoxazoles, which are common substructures in many biologically active molecules. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. nih.gov

Research involving the synthesis of a diverse library of 3,4,5-trisubstituted isoxazoles demonstrated the utility of the Suzuki-Miyaura coupling. nih.gov Starting from a 3-aryl-4-iodo-5-substituted isoxazole, coupling with various arylboronic acids was achieved. The reactions were generally successful, though some boronic acids resulted in poor or no yield of the desired product, highlighting the influence of the boronic acid's substituents on reaction efficiency. nih.gov Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate in a solvent mixture such as toluene (B28343)/water. nih.gov

| 4-Iodoisoxazole Substrate | Boronic Acid Partner | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, P(Cy)₃ / K₃PO₄ | 90% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | 4-Formylphenylboronic acid | Pd₂(dba)₃, P(Cy)₃ / K₃PO₄ | 62% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | 3-Thiopheneboronic acid | Pd₂(dba)₃, P(Cy)₃ / K₃PO₄ | 68% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | 4-Vinylphenylboronic acid | Pd₂(dba)₃, P(Cy)₃ / K₃PO₄ | Poor/No Yield | nih.gov |

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is of great importance for the synthesis of 4-alkynyl-isoxazole derivatives. It is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. libretexts.orgwikipedia.org

Detailed studies on the Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles have demonstrated this to be a highly efficient method, affording the corresponding 4-alkynylisoxazole products in high yields, often up to 98%. researchgate.net Research indicates that the steric hindrance from the substituent at the C-3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than the substituent at the C-5 position. researchgate.net In contrast, the electronic properties of the C-3 substituent show a negligible effect on the coupling outcome. researchgate.net

| 4-Iodoisoxazole Substrate | Terminal Alkyne | Catalyst System/Base | Yield | Reference |

|---|---|---|---|---|

| 4-Iodo-3,5-dimethylisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃, CuI / Et₃N | 98% | researchgate.net |

| 4-Iodo-3,5-dimethylisoxazole | 4-Methoxyphenylacetylene | Pd(acac)₂/PPh₃, CuI / Et₃N | 96% | researchgate.net |

| 4-Iodo-3,5-dimethylisoxazole | 1-Octyne | Pd(acac)₂/PPh₃, CuI / Et₃N | 91% | researchgate.net |

| 4-Iodo-3-phenyl-5-methylisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃, CuI / Et₃N | 95% | researchgate.net |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkenyl groups at the C-4 position of the isoxazole ring. The reaction mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

While the Heck reaction is a versatile tool, its application to specific 4-iodoisoxazole systems can be substrate-dependent. In a study focused on creating a library of substituted isoxazoles, the Heck reaction of a 4-iodoisoxazole derivative with various styrenes was explored. nih.gov While several couplings were successful, the reaction with 4-vinylbenzoic acid notably failed, yielding little to no desired product. nih.gov This suggests that the electronic properties of the alkene coupling partner can significantly influence the reaction's outcome.

| 4-Iodoisoxazole Substrate | Alkene Partner | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | Styrene | Pd(OAc)₂, P(o-tol)₃ / Et₃N | 55% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | 4-Methoxystyrene | Pd(OAc)₂, P(o-tol)₃ / Et₃N | 66% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | 4-Vinylbenzoic acid | Pd(OAc)₂, P(o-tol)₃ / Et₃N | Failed | nih.gov |

Carbonylative coupling reactions involve the incorporation of a carbon monoxide (CO) molecule during a cross-coupling process, providing a powerful method for synthesizing ketones, amides, and esters. nih.gov For 4-iodoisoxazoles, these reactions open pathways to complex structures such as 4-acylisoxazoles or isoxazole-4-carboxamides.

A key example of this is aminocarbonylation, where an aryl iodide, carbon monoxide, and an amine are coupled. This reaction has been successfully applied to 4-iodoisoxazole substrates. nih.gov Palladium-catalyzed amide formation using carbon monoxide and various primary amines proceeded smoothly, affording the corresponding isoxazole-4-carboxamides in satisfactory yields and high purities. nih.gov This demonstrates the compatibility of the isoxazole core with carbonylative conditions and the utility of this method for installing functional amide groups. Other variations, such as carbonylative Sonogashira couplings, can be used to prepare α,β-alkynyl ketones. nih.govresearchgate.net

| 4-Iodoisoxazole Substrate | Amine Nucleophile | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | Benzylamine | Pd(OAc)₂, DPPP / Et₃N, CO | 54% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | Morpholine | Pd(OAc)₂, DPPP / Et₃N, CO | 55% | nih.gov |

| 3-(4-Chlorophenyl)-4-iodo-5-(methoxymethyl)isoxazole | Piperidine | Pd(OAc)₂, DPPP / Et₃N, CO | 59% | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. mdpi.com Palladium-catalyzed MCRs often leverage the sequential reactivity of intermediates generated during the catalytic cycle. While not always starting from a pre-formed 4-iodoisoxazole, MCRs are a powerful strategy for the one-pot synthesis of highly substituted isoxazoles.

For instance, a rapid microwave-assisted four-component synthesis has been developed to produce novel biaryl-substituted isoxazoles. mdpi.com This process involves a sequence of a Sonogashira coupling, a cyclocondensation with hydroxylamine (B1172632) to form the isoxazole ring, and a final Suzuki coupling. mdpi.com The same palladium catalyst is employed sequentially for both coupling steps. Another approach involves the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to directly furnish isoxazole derivatives. researchgate.net These methods highlight the power of palladium catalysis to orchestrate complex transformations in a single pot, providing rapid access to diverse isoxazole structures that would otherwise require lengthy, stepwise syntheses. mdpi.comnih.gov

Nucleophilic Substitution Reactions on the Halo-Isoxazole Core

The iodine atom at the C-4 position of the isoxazole ring is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity achievable from this scaffold. While direct nucleophilic aromatic substitution (SNAr) can be challenging on some halo-heterocycles, the use of transition metal catalysis provides a powerful and versatile alternative for displacing the iodide. rsc.orgnih.gov

Research has demonstrated that 4-iodoisoxazoles are competent substrates for several palladium-catalyzed reactions. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.org

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodoisoxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl or vinyl-substituted isoxazoles. nih.govnih.gov

Sonogashira Coupling: Terminal alkynes can be coupled with the 4-iodoisoxazole using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for introducing alkynyl moieties at the C-4 position. nih.govorganic-chemistry.orgnih.govresearchgate.net

Heck Coupling: This reaction enables the formation of a new carbon-carbon bond by reacting the 4-iodoisoxazole with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the 4-iodoisoxazole with a primary or secondary amine, using a palladium catalyst, a suitable ligand, and a base. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.govyoutube.com This provides a direct route to 4-amino-substituted isoxazoles.

The table below summarizes the types of nucleophilic substitution reactions applicable to the 4-iodoisoxazole core.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OR)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base |

These palladium-catalyzed cross-coupling reactions highlight the utility of the C-4 iodo group as a versatile handle for introducing a wide array of substituents onto the isoxazole ring.

Reactivity of the C-5 Carbaldehyde Functionality

The aldehyde group at the C-5 position is a classic electrophilic center, readily participating in a wide range of reactions typical of carbonyl compounds. These transformations are crucial for chain extension, introduction of new functional groups, and the construction of larger, more complex molecules.

Condensation reactions involving the C-5 carbaldehyde are a straightforward and efficient means of forming new carbon-nitrogen and carbon-carbon double bonds.

The reaction of aldehydes with primary amines or ammonia (B1221849) leads to the formation of imines, also known as Schiff bases. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com

Similarly, 4-Iodo-3-methylisoxazole-5-carbaldehyde reacts with hydrazines (such as hydrazine (B178648) itself or substituted hydrazines) to form hydrazones. mdpi.comresearchgate.netresearchgate.netnih.gov This condensation reaction proceeds through a similar mechanism to imine formation and is a reliable method for derivatizing the aldehyde. researchgate.net A patent related to the synthesis of this compound explicitly notes its utility in condensation reactions with amines. google.com

General Reaction Schemes:

Imine Formation: Isoxazole-CHO + R-NH₂ ⇌ Isoxazole-CH=N-R + H₂O

Hydrazone Formation: Isoxazole-CHO + R-NHNH₂ ⇌ Isoxazole-CH=N-NH-R + H₂O

The table below provides examples of reactants and the corresponding products.

| Reactant Type | Example Reactant | Product Type |

| Primary Amine | Aniline | Imine (Schiff Base) |

| Hydrazine | Hydrazine Hydrate | Hydrazone |

| Substituted Hydrazine | Phenylhydrazine | Phenylhydrazone |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base such as an amine, results in the formation of a new carbon-carbon double bond. wikipedia.orgbeilstein-journals.org

This compound can serve as the aldehyde component in Knoevenagel condensations. The reaction with active methylene compounds like malononitrile (B47326) or diethyl malonate would yield the corresponding α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations. nih.govresearchgate.net

General Knoevenagel Reaction: Isoxazole-CHO + Z-CH₂-Z' → Isoxazole-CH=C(Z)(Z') + H₂O (where Z and Z' are electron-withdrawing groups, e.g., -CN, -COOR)

The table below lists common active methylene compounds used in Knoevenagel condensations.

| Active Methylene Compound | Name | Resulting Product Structure (after condensation) |

| CH₂(CN)₂ | Malononitrile | Isoxazole-CH=C(CN)₂ |

| CH₂(COOEt)₂ | Diethyl malonate | Isoxazole-CH=C(COOEt)₂ |

| CH₃COCH₂COOEt | Ethyl acetoacetate | Isoxazole-CH=C(COCH₃)(COOEt) |

The aldehyde functionality can be readily reduced to a primary alcohol or converted to an amine through reductive amination.

The selective reduction of the aldehyde group in this compound to a primary alcohol, (4-Iodo-3-methylisoxazol-5-yl)methanol, is a common and important transformation. This can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reagent that is highly effective for reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comorganic-chemistry.org

The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com Under these conditions, NaBH₄ will selectively reduce the aldehyde without affecting the carbon-iodine bond or the isoxazole ring. orientjchem.org The process involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a proton source (e.g., water or dilute acid) neutralizes the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com Enzymatic reductions also offer a highly selective method for this transformation. nih.gov

General Reduction Reaction: Isoxazole-CHO + [H] → Isoxazole-CH₂OH

The table below outlines common conditions for this selective reduction.

| Reducing Agent | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Room temperature or gentle heating |

Reduction Reactions to Alcohols and Amines

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a reliable method for converting aldehydes into primary, secondary, and tertiary amines. masterorganicchemistry.comthermofishersci.in For this compound, this reaction offers a direct pathway to introduce nitrogen-containing substituents at the C5-position, which is a common strategy in the synthesis of bioactive molecules. The process typically involves a two-step sequence within a single pot: the initial reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine. openstax.org

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine in the presence of the unreacted aldehyde. masterorganicchemistry.com This chemoselectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol.

The versatility of this method allows for the introduction of a wide array of alkyl and aryl groups onto the aminomethyl fragment. The reaction of this compound with various amines can produce a library of derivatives, as illustrated in the following table.

| Amine Reactant | Reducing Agent | Product |

| Ammonia | NaBH₃CN | (4-Iodo-3-methylisoxazol-5-yl)methanamine |

| Methylamine | NaBH(OAc)₃ | 1-(4-Iodo-3-methylisoxazol-5-yl)-N-methylmethanamine |

| Aniline | NaBH₃CN | N-((4-Iodo-3-methylisoxazol-5-yl)methyl)aniline |

| Piperidine | NaBH(OAc)₃ | 5-(Piperidin-1-ylmethyl)-4-iodo-3-methylisoxazole |

This strategy is foundational for building intermediates used in the synthesis of more complex molecules, such as certain enzyme inhibitors. google.com

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-Iodo-3-methylisoxazole-5-carboxylic acid. This transformation is a common step in organic synthesis, as carboxylic acids are themselves versatile intermediates for reactions such as amidation and esterification. mdpi.com A variety of oxidizing agents are available for this purpose, ranging from strong, metal-based oxidants to milder, metal-free alternatives. organic-chemistry.org

The synthesis of the related 4-iodo-3-methylisoxazole-5-carboxylic acid has been documented, and the oxidation of the aldehyde is a direct route to this compound. google.com Common and effective methods for the oxidation of aromatic and heteroaromatic aldehydes include the use of reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder options like sodium perborate (B1237305) in acetic acid or hydrogen peroxide under basic conditions. organic-chemistry.orgresearchgate.net For substrates sensitive to harsh conditions, organocatalytic aerobic oxidation using N-hydroxyphthalimide (NHPI) presents a greener alternative. organic-chemistry.org

The selection of the oxidant is crucial to ensure compatibility with the other functional groups present in the molecule, namely the iodo-substituent and the isoxazole ring itself, which can be sensitive to strongly acidic or basic conditions. researchgate.netresearchgate.net

| Oxidizing Agent/System | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, aqueous | 4-Iodo-3-methylisoxazole-5-carboxylic acid |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic Acid | 4-Iodo-3-methylisoxazole-5-carboxylic acid |

| Hydrogen Peroxide (H₂O₂) | Aqueous KOH/Methanol | 4-Iodo-3-methylisoxazole-5-carboxylic acid |

| N-Hydroxyphthalimide (NHPI) | O₂ (air), solvent | 4-Iodo-3-methylisoxazole-5-carboxylic acid |

Carbonyl Addition Reactions (e.g., Wittig, Grignard, Horner-Wadsworth-Emmons)

The electrophilic carbonyl carbon of the aldehyde group is a prime site for nucleophilic attack by organometallic reagents and ylides, leading to the formation of new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton of the molecule.

Reactions with Organometallic Reagents

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to aldehydes to produce secondary alcohols upon acidic workup. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, for instance, would yield a secondary alcohol where a new alkyl or aryl group is attached to the former carbonyl carbon.

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the aldehyde's carbonyl carbon, forming a tetrahedral alkoxide intermediate. saskoer.ca Subsequent protonation during workup furnishes the alcohol. Studies on related isoxazole systems have shown that the isoxazole ring's oxygen can influence the regioselectivity of such additions through chelation with the magnesium ion. researchgate.netrsc.org

| Organometallic Reagent | Product after Workup |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Iodo-3-methylisoxazol-5-yl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (4-Iodo-3-methylisoxazol-5-yl)(phenyl)methanol |

| Vinyllithium (CH₂=CHLi) | 1-(4-Iodo-3-methylisoxazol-5-yl)prop-2-en-1-ol |

Horner–Wadsworth–Emmons and Wittig Olefination

Olefination reactions provide a powerful means of converting carbonyl compounds into alkenes. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods to achieve this transformation. masterorganicchemistry.comresearchgate.net

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with the aldehyde. wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide byproduct. organic-chemistry.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig reagent. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.orgnih.gov

Both methods can be applied to this compound to synthesize a variety of vinyl-substituted isoxazoles.

| Reagent | Reaction Type | Expected Major Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig | 5-Vinyl-4-iodo-3-methylisoxazole |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Wittig (stabilized) | Ethyl (2E)-3-(4-iodo-3-methylisoxazol-5-yl)acrylate |

| Triethyl phosphonoacetate/(Base) | HWE | Ethyl (2E)-3-(4-iodo-3-methylisoxazol-5-yl)acrylate |

| Diethyl (cyanomethyl)phosphonate/(Base) | HWE | (2E)-3-(4-Iodo-3-methylisoxazol-5-yl)acrylonitrile |

Reactions with Fluorinating Reagents (e.g., Ruppert-Prakash Reagent for Trifluoromethylation)

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can significantly alter their physical, chemical, and biological properties. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. In the presence of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF), it reacts with aldehydes to form trifluoromethylated secondary alcohols.

The reaction of this compound with TMSCF₃ would be expected to proceed via nucleophilic addition of the "CF₃⁻" equivalent to the carbonyl carbon. This forms a silylated alkoxide intermediate, which upon hydrolysis or acidic workup, yields the 2,2,2-trifluoro-1-(4-iodo-3-methylisoxazol-5-yl)ethanol. This transformation provides a direct route to incorporating a trifluoromethyl carbinol moiety, a valuable functional group in medicinal chemistry.

Chemo- and Regioselectivity in Multi-Functionalized Isoxazole Reactivity

This compound is a multifunctional compound, possessing three key reactive sites: the aldehyde group, the carbon-iodine bond, and the isoxazole ring itself. The ability to selectively manipulate one functional group in the presence of others (chemoselectivity) is crucial for its use as a synthetic building block. nih.gov

The primary competition in reactivity is between the aldehyde at C5 and the iodo-substituent at C4.

Reactions at the Aldehyde: Nucleophilic additions and oxidations, as described above, primarily target the aldehyde group. The conditions for these reactions (e.g., Grignard addition at low temperature, reductive amination with selective hydrides) can often be chosen to leave the C-I bond intact.

Reactions at the C-I Bond: The iodo-substituent makes the C4 position susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These reactions typically require a palladium or copper catalyst and specific ligands and bases. Under these conditions, the aldehyde may or may not be stable. To avoid side reactions, it is common practice to protect the aldehyde group (e.g., as an acetal) before performing cross-coupling, followed by deprotection.

The isoxazole ring itself is relatively stable but can be susceptible to cleavage under strongly reducing or basic conditions. researchgate.net Therefore, reactions are generally carried out under mild conditions, often using transition metal catalysts to achieve functionalization without destroying the core heterocyclic structure. researchgate.net The regioselectivity of reactions is generally well-defined, with nucleophiles attacking the C5-aldehyde and electrophiles or coupling partners reacting at the C4-iodo position, allowing for a stepwise and controlled functionalization of the isoxazole scaffold.

Orthogonal Functional Group Transformations

Orthogonal functional group transformations refer to the selective reaction of one functional group in the presence of others, without the need for protecting groups. The distinct reactivity of the iodo and aldehyde functionalities in this compound provides opportunities for such selective modifications.

The carbon-iodine bond at the 4-position of the isoxazole ring is susceptible to a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl substituents, while Sonogashira coupling allows for the installation of alkyne moieties. The aldehyde group, under carefully selected conditions, can remain intact during these transformations. The choice of catalyst, ligands, base, and solvent is critical to ensure chemoselectivity.

Conversely, the aldehyde group can undergo a variety of reactions characteristic of carbonyl compounds. These include condensation reactions with amines or amine derivatives to form imines or hydrazones, and nucleophilic additions. For example, reaction with a primary amine would yield the corresponding Schiff base, leaving the iodo group untouched. Reductive amination, a process that combines a condensation reaction with a subsequent reduction, can also be performed selectively on the aldehyde.

The following table summarizes potential orthogonal transformations for this compound based on the differential reactivity of its functional groups.

| Functional Group Targeted | Reaction Type | Reagents and Conditions | Expected Product |

| C-I Bond | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-Aryl-3-methylisoxazole-5-carbaldehyde |

| C-I Bond | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-3-methylisoxazole-5-carbaldehyde |

| Aldehyde | Condensation | Primary amine (R-NH₂) | N-(3-methyl-4-iodoisoxazol-5-ylmethylene)alkan-1-amine |

| Aldehyde | Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | (3-methyl-4-iodoisoxazol-5-yl)-N-alkylmethanamine |

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Reaction Mechanisms in Isoxazole (B147169) Ring Formation

The formation of the 3-methylisoxazole (B1582632) core is a foundational aspect of the synthesis of 4-Iodo-3-methylisoxazole-5-carbaldehyde. The most common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov This reaction can, in principle, proceed through different mechanistic pathways.

The 1,3-dipolar cycloaddition reaction for isoxazole synthesis is widely accepted to proceed through a concerted pericyclic mechanism. nih.gov In this pathway, the dipole (nitrile oxide) and the dipolarophile (alkyne) approach each other in a specific orientation, and the new sigma bonds are formed simultaneously, passing through a single, cyclic transition state. This concerted nature explains the high regioselectivity often observed in these reactions. csbsju.edu

Alternatively, a stepwise mechanism involving a diradical intermediate has also been proposed. nih.gov In this scenario, one sigma bond forms first, creating a transient diradical species which then undergoes ring closure to form the isoxazole ring. However, theoretical and experimental evidence largely supports the concerted pathway as the predominant mechanism for the formation of the isoxazole ring from nitrile oxides and alkynes. nih.gov Computational studies on similar cycloaddition reactions, such as those between nitrones and isocyanates, have shown that while stepwise mechanisms can be operative in some cases, concerted transition states are often located for cycloaddition reactions. libretexts.org

The introduction of the iodine atom at the C4 position of the isoxazole ring is a key step in the synthesis of the target molecule. While electrophilic halogenation is a common method, radical mechanisms can also play a role in certain halogenation and cyclization procedures. For instance, the synthesis of 5-substituted isoxazoles can be achieved through a TEMPO-catalyzed reaction where an azido (B1232118) free radical attacks an alkyne, leading to a radical intermediate that cyclizes to form the isoxazole ring. csbsju.edu

In the context of this compound, the iodination is typically achieved via electrophilic substitution. A common method involves treating the 3-methylisoxazole-5-carbaldehyde (B1311862) precursor with an iodinating agent like N-Iodosuccinimide (NIS) in a solvent such as acetonitrile (B52724). While this is primarily an electrophilic aromatic substitution-type reaction on the electron-rich isoxazole ring, radical pathways cannot be entirely excluded under certain conditions, such as exposure to UV light or the presence of radical initiators. Additionally, electrophilic cyclization methods are used to produce 4-haloisoxazoles from 2-alkyn-1-one O-methyl oximes using reagents like ICl, I₂, or Br₂, which proceed under mild conditions. acs.orgbohrium.com

Mechanistic Studies of Cross-Coupling Reactions

The iodine atom at the C4 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for creating new carbon-carbon bonds and elaborating the molecular structure.

The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction involving this compound and an organoboron reagent generally proceeds through three key steps. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the iodo-isoxazole to a low-valent palladium(0) complex (often ligated with phosphines). csbsju.edunih.gov The palladium inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. This step changes the oxidation state of palladium from 0 to +2. rsc.org The C-I bond is particularly susceptible to this step due to its relatively low bond energy compared to C-Br or C-Cl bonds. csbsju.edu

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. wikipedia.org This process requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species. organic-chemistry.org This species then exchanges its organic substituent with the halide on the palladium complex, bringing both organic coupling partners onto the same metal center. wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the palladium(II) complex couple, forming a new carbon-carbon bond and the final arylated or vinylated isoxazole product. libretexts.org Simultaneously, the palladium catalyst is reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. csbsju.edu

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Iodine bond of the isoxazole. | 0 → +2 |

| Transmetalation | The organic group from the activated boronic acid is transferred to the Pd(II) complex. | No Change |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the product and regenerating the Pd(0) catalyst. | +2 → 0 |

The choice of catalyst and, particularly, the ligands coordinated to the metal center are crucial for the success of cross-coupling reactions. Phosphine (B1218219) ligands are commonly employed in Suzuki couplings. reddit.com Their role is multifaceted:

Solubilization and Stabilization : Ligands stabilize the palladium catalyst, preventing its precipitation as palladium black and keeping it active in the reaction mixture. reddit.com

Modulation of Electronic Properties : Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. nih.gov

Steric Influence : Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (L1Pd(0)), which are often the true catalysts in the oxidative addition step. nih.govresearchgate.net They also promote the final reductive elimination step. nih.gov

The efficiency of the Suzuki-Miyaura coupling of isoxazole derivatives is highly dependent on the ligand-catalyst system. Sterically hindered and electron-rich phosphine ligands, such as those based on a phospha-adamantane framework or dialkylbiarylphosphines, have been shown to be highly effective for coupling aryl halides under mild conditions, often at room temperature. nih.govorganic-chemistry.org These advanced ligands can enhance reaction rates, broaden the substrate scope to include less reactive chlorides, and allow for lower catalyst loadings. nih.govrsc.org

Insights into Aldehyde Functionalization Mechanisms

The aldehyde group at the C5 position of this compound is a versatile handle for a variety of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The fundamental mechanism involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a second step to yield the final alcohol product. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Specific examples of aldehyde functionalization include:

Reductive Amination : This reaction converts the aldehyde into an amine. The mechanism involves two main stages: the formation of an imine (or iminium ion) followed by its reduction. masterorganicchemistry.com First, an amine attacks the carbonyl carbon in a nucleophilic addition. The resulting hemiaminal intermediate then dehydrates to form an imine. acs.org A reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the C=N double bond to give the final amine product. masterorganicchemistry.comharvard.edu These reducing agents are chosen for their ability to reduce the iminium ion faster than the starting aldehyde. acs.org

Knoevenagel Condensation : This is a reaction between the aldehyde and an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). wikipedia.org The mechanism begins with a base (often a weak amine like piperidine) deprotonating the active methylene compound to form a stabilized carbanion (enolate). orientjchem.orgyoutube.com This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. sigmaaldrich.com The resulting alkoxide intermediate is protonated, and a subsequent dehydration step (elimination of water) yields a stable, conjugated α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Nucleophilic Addition Pathways

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This makes the aldehyde carbon susceptible to attack by nucleophiles. In the case of this compound, the isoxazole ring itself, being an electron-withdrawing heterocycle, further enhances the electrophilicity of the aldehyde carbon.

Nucleophilic addition to the aldehyde functionality of this compound is a fundamental reaction pathway. This process typically proceeds through a two-step mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³.

Protonation: The resulting alkoxide intermediate is then protonated, typically by a solvent or a weak acid, to yield the final alcohol product.

The general mechanism can be depicted as follows:

Where R represents the 4-Iodo-3-methylisoxazole moiety.

The nature of the nucleophile plays a critical role in determining the reversibility and the rate of the reaction. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), lead to irreversible additions, forming stable carbon-carbon bonds. Weaker nucleophiles, such as water, alcohols, and amines, can participate in reversible addition reactions.

For instance, the reaction with primary amines can lead to the formation of an imine through a nucleophilic addition-elimination mechanism. The initial addition of the amine to the aldehyde forms a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

Detailed mechanistic studies on specific nucleophilic additions to this compound are limited in publicly available literature. However, based on the general principles of aldehyde chemistry, the following table summarizes expected outcomes with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product Type | Mechanistic Notes |

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol | Irreversible addition of a hydride ion. |

| Alkyl/Aryl (R⁻) | CH₃MgBr, PhLi | Secondary Alcohol | Irreversible carbon-carbon bond formation. |

| Cyanide (CN⁻) | NaCN/H⁺ | Cyanohydrin | Reversible addition, often acid-catalyzed. |

| Amine (RNH₂) | CH₃NH₂ | Imine | Addition-elimination mechanism. |

Radical Pathways in Reductive and Oxidative Processes

While nucleophilic additions are common, the iodo-substituted isoxazole ring also opens up the possibility for radical-mediated reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under certain conditions, such as exposure to radical initiators (e.g., AIBN) or photolysis, to generate an isoxazolyl radical.

Reductive Processes:

In reductive environments, a radical pathway can be initiated by single-electron transfer (SET) from a reducing agent. For example, reductive dehalogenation can occur, replacing the iodine atom with a hydrogen atom. The mechanism would likely involve the formation of a radical anion intermediate, which then expels the iodide ion to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor.

Oxidative Processes:

Under oxidative conditions, radical reactions are less commonly documented for this specific substrate. However, theoretical studies on related halo-heterocycles suggest that radical cations could be formed, leading to subsequent transformations.

The aldehyde group itself can participate in radical reactions. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the aldehyde C-H bond can be homolytcally cleaved to form an acyl radical (R-C•=O). This reactive intermediate can then participate in various radical coupling or addition reactions.

Specific experimental data on radical pathways for this compound is scarce. The following table outlines plausible radical reactions based on the known reactivity of similar compounds.

| Reaction Type | Initiator/Conditions | Key Intermediate | Potential Product |

| Reductive Deiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Isoxazolyl radical | 3-Methylisoxazole-5-carbaldehyde |

| Radical Carbonylation | CO, Radical initiator | Acyl radical | Derivatives of isoxazole-5-carboxylic acid |

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of reactions involving this compound necessitates an understanding of the kinetic and thermodynamic factors that govern the reaction pathways.

Kinetic Control vs. Thermodynamic Control:

In reactions where multiple products can be formed, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., has the lowest activation energy).

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, and the major product is the most stable one.

For nucleophilic additions to the aldehyde, the initial attack is often the rate-determining step. The rate of this step is influenced by both the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the 4-iodo-3-methylisoxazole ring is expected to increase the rate of nucleophilic attack compared to a simple aliphatic or aromatic aldehyde.

Thermodynamic Parameters:

The key thermodynamic parameters that influence a reaction are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction.

Enthalpy (ΔH): For nucleophilic additions, the formation of new sigma bonds from a pi bond is generally an exothermic process (negative ΔH).

Entropy (ΔS): The combination of two or more molecules into one generally leads to a decrease in entropy (negative ΔS).

Computational chemistry can provide valuable insights into the kinetic and thermodynamic profiles of these reactions. Density Functional Theory (DFT) calculations can be used to model the reaction pathways, locate transition states, and calculate activation energies and reaction energies. While specific computational studies for this compound are not widely reported, such analyses would be invaluable for predicting reactivity and optimizing reaction conditions.

The following table presents hypothetical relative kinetic and thermodynamic data for the nucleophilic addition of different nucleophiles to an aldehyde, which can be extrapolated to the target compound.

| Nucleophile | Relative Rate (Kinetic Factor) | Relative Stability of Product (Thermodynamic Factor) |

| R-MgX | Very Fast | Very Stable (Irreversible) |

| R-Li | Very Fast | Very Stable (Irreversible) |

| CN⁻ | Moderate | Moderately Stable (Reversible) |

| RNH₂ | Moderate | Stable (after dehydration) |

| H₂O | Slow | Unstable (Reversible) |

Advanced Spectroscopic Characterization Methodologies for Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isoxazole (B147169) derivatives, providing detailed information about the chemical environment of individual protons and carbons. nih.gov

High-Resolution 1H NMR for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy for 4-Iodo-3-methylisoxazole-5-carbaldehyde is predicted to be relatively simple, displaying two key signals corresponding to the distinct proton environments in the molecule: the methyl group protons and the aldehyde proton.

The protons of the methyl group (–CH₃) attached to the C3 position of the isoxazole ring are expected to appear as a singlet, typically in the range of δ 2.3–2.5 ppm. mdpi.com The aldehyde proton (–CHO) at the C5 position is significantly deshielded and is anticipated to produce a singlet far downfield, likely between δ 9.8 and 10.1 ppm. rsc.orgrsc.org The isoxazole ring itself lacks any attached protons, so no other signals from the core heterocyclic structure are expected. The absence of proton-proton coupling results in singlet signals for both groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (–CH₃) | 2.3–2.5 | Singlet |

This interactive table contains predicted data based on analogous compounds.

13C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the methyl carbon, the aldehyde carbonyl carbon, and the three carbons of the isoxazole ring (C3, C4, and C5).

The chemical shifts for these carbons can be predicted based on known data for substituted isoxazoles. mdpi.comnih.govnih.govnih.gov

Methyl Carbon (–CH₃): This signal is expected to appear in the upfield region, around δ 10–12 ppm. mdpi.com

Aldehyde Carbonyl (–CHO): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 180–190 ppm range. rsc.org

Isoxazole Ring Carbons:

C3: The carbon bearing the methyl group is predicted to resonate around δ 160 ppm.

C5: The carbon attached to the electron-withdrawing aldehyde group is expected near δ 168–172 ppm.

C4: The carbon bonded to the iodine atom presents a more complex case. While typically found around δ 100 ppm in similar isoxazoles, the heavy iodine atom can influence the shift unpredictably. nih.gov It is expected to be the most upfield of the ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (–CH₃) | 10–12 |

| C4 (Iodo-substituted) | 95–105 |

| C3 (Methyl-substituted) | ~160 |

| C5 (Aldehyde-substituted) | 168–172 |

This interactive table contains predicted data based on analogous compounds.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the structural assignment of this compound by revealing correlations between nuclei. nih.govmdpi.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Since there are no adjacent protons in the molecule, a COSY spectrum would show no cross-peaks, confirming the isolated nature of the methyl and aldehyde proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. Expected correlations would be between the methyl protons (δ ~2.4 ppm) and the methyl carbon (δ ~11 ppm), and between the aldehyde proton (δ ~10.0 ppm) and the aldehyde carbon (δ ~185 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule, as it shows correlations between protons and carbons over two to three bonds. It would definitively establish the substitution pattern on the isoxazole ring. Key expected correlations include:

The methyl protons correlating to C3 and C4.

The aldehyde proton correlating to C5 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of nuclei. It could potentially show a weak correlation between the aldehyde proton and the substituent at C4 (iodine), providing information on the molecule's preferred conformation.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| HSQC | ¹H of –CH₃ ↔ ¹³C of –CH₃ | Direct bond confirmation |

| HSQC | ¹H of –CHO ↔ ¹³C of –CHO | Direct bond confirmation |

| HMBC | ¹H of –CH₃ ↔ ¹³C of C3, C4 | Confirms position of methyl group |

This interactive table contains predicted data based on established 2D NMR principles.

In-situ NMR for Reaction Monitoring

In-situ (or reaction monitoring) NMR is a powerful technique for studying reaction mechanisms and kinetics in real-time without the need for sample isolation. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, such as the iodination of a precursor like 5-(diethoxymethyl)-3-methylisoxazole (B13912869), in-situ NMR could be employed. google.com By monitoring the ¹H NMR spectrum over time, one could observe the disappearance of a key signal from the starting material (e.g., the C4-H proton) and the concurrent appearance and increase in intensity of the characteristic product signals (the aldehyde proton at δ ~10.0 ppm and the methyl protons at δ ~2.4 ppm). This provides valuable data for optimizing reaction conditions like temperature, time, and reagent stoichiometry. beilstein-journals.orgresearchgate.net